

Chemical structure and properties of Pseudolaric Acid B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudolarifuroic acid*

Cat. No.: B15140239

[Get Quote](#)

Pseudolaric Acid B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, *Pseudolarix kaempferi*.^[1] Traditionally used in Chinese medicine for treating fungal skin infections, PAB has garnered significant scientific interest for its broad spectrum of potent biological activities.^{[1][2]} Extensive research has demonstrated its antifungal, anti-fertility, anti-angiogenic, anti-inflammatory, and robust anticancer properties.^{[1][3][4]} Its unique chemical structure and multifaceted mechanism of action make it a compelling lead compound for the development of novel therapeutics.^{[5][6]} This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental methodologies related to Pseudolaric Acid B.

Chemical Structure and Physicochemical Properties

PAB is characterized by a complex tricyclic diterpene acid framework featuring a trans-fused polyhydroazulene core and a bridging lactone ring.^[5]

Chemical Identifiers

Identifier	Value
IUPAC Name	(2E,4E)-5-[(1R,7S,8S,9R)-7-acetoxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.0 ^{1,7}]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid[1]
CAS Number	82508-31-4[1]
Molecular Formula	C ₂₃ H ₂₈ O ₈ [1]
Molecular Weight	432.46 g/mol [7]
Synonyms	PAB, Pseudolarix acid B, (-)-Pseudolaric acid B, O-Acetyl pseudolaric acid C[8]

Physicochemical Properties

Property	Description
Appearance	White to off-white crystalline powder or solid.[1]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), chloroform, and ethanol (~10 mg/mL).[9] Soluble in methanol (1 mg/mL).[7]
Storage	Store as a solid at -20°C for long-term stability (≥4 years).[7]

Spectroscopic Data

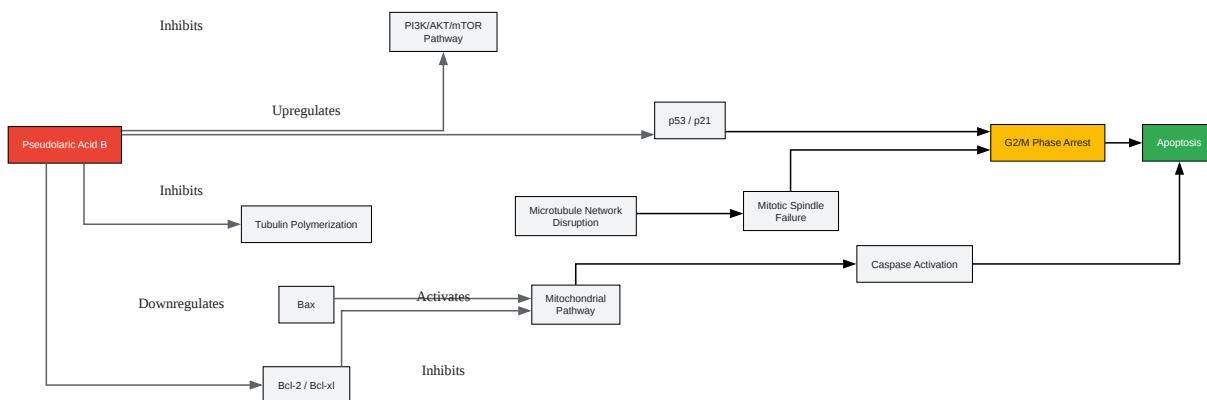
Spectroscopic analysis is essential for the structural elucidation and identification of Pseudolaric Acid B.

Technique	Description and Key Features
¹ H-NMR	Proton Nuclear Magnetic Resonance (¹ H-NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule, revealing information about the carbon skeleton and functional groups.
¹³ C-NMR	Carbon-13 Nuclear Magnetic Resonance (¹³ C-NMR) spectroscopy provides information on the number and chemical environment of carbon atoms, confirming the carbon framework of the molecule. [1]
IR	Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For PAB, characteristic peaks would indicate C=O (carbonyls from ester, carboxylic acid, and lactone), O-H (from carboxylic acid), C-O (ester and ether linkages), and C=C (alkene) bonds.
MS	Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule. The exact mass should correspond to the molecular formula C ₂₃ H ₂₈ O ₈ . [1]

Note: Detailed peak assignments for NMR, IR, and MS spectra can be found in primary analytical and total synthesis literature.[\[8\]](#)[\[10\]](#)

Biological Activity and Mechanism of Action

PAB exerts its biological effects by modulating a variety of cellular targets and signaling pathways. Its most studied activities are detailed below.


Anticancer Activity

PAB demonstrates potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, liver, lung, and melanoma.[\[11\]](#)[\[12\]](#)[\[13\]](#) It can also circumvent multidrug

resistance (MDR) phenotypes, making it effective in P-glycoprotein-overexpressing cells.[\[2\]](#)

Mechanism of Action:

- Microtubule Destabilization: PAB has been identified as a novel microtubule-destabilizing agent.[\[2\]](#) It inhibits the polymerization of tubulin, leading to the disruption of the cellular microtubule network and the formation of mitotic spindles.[\[2\]](#)
- Cell Cycle Arrest: By disrupting microtubule dynamics, PAB induces a cell cycle arrest at the G2/M transition phase, which precedes apoptosis.[\[11\]](#)[\[14\]](#)
- Induction of Apoptosis: PAB triggers programmed cell death through multiple pathways. It can up-regulate the expression of pro-apoptotic proteins like p53 and Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[\[11\]](#)[\[13\]](#) This leads to the activation of caspases and subsequent apoptosis.[\[11\]](#) PAB has also been shown to induce apoptosis via the PI3K/AKT/mTOR pathway in triple-negative breast cancer and the AMPK/JNK/DRP1-mediated mitochondrial fission pathway in hepatocellular carcinoma.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

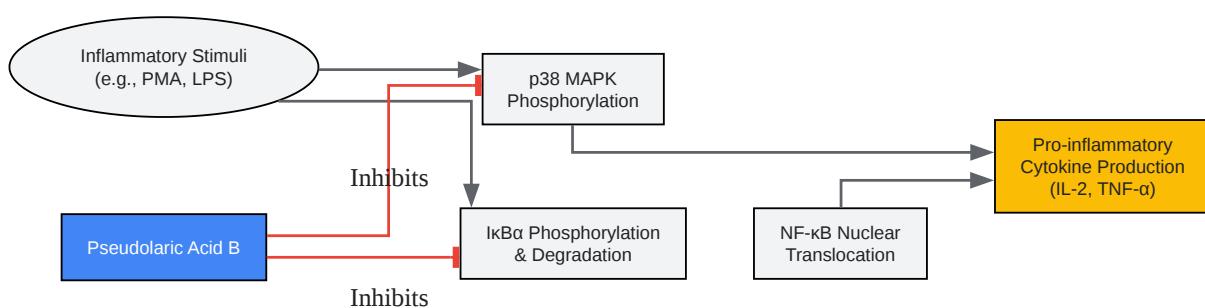
PAB's multifaceted anticancer mechanism of action.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. PAB exhibits potent anti-angiogenic effects both in vitro and in vivo.[\[10\]](#)[\[17\]](#)

Mechanism of Action:

- Inhibition of Endothelial Cells:** PAB directly inhibits the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
[\[17\]](#)[\[18\]](#)


- VEGF Pathway Antagonism: It blocks the Vascular Endothelial Growth Factor (VEGF)-mediated signaling pathway by inhibiting the phosphorylation of its receptor (KDR/flk-1) and downstream effectors like ERK1/2 and Akt.[10]
- HIF-1 α Degradation: In hypoxic tumor cells, PAB abrogates the secretion of VEGF by reducing the protein levels of Hypoxia-Inducible Factor 1 α (HIF-1 α), a key regulator of angiogenesis.[17][18] This reduction is achieved by promoting the proteasome-mediated degradation of HIF-1 α .[17]

Anti-inflammatory and Immunosuppressive Activity

PAB has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][19]

Mechanism of Action:

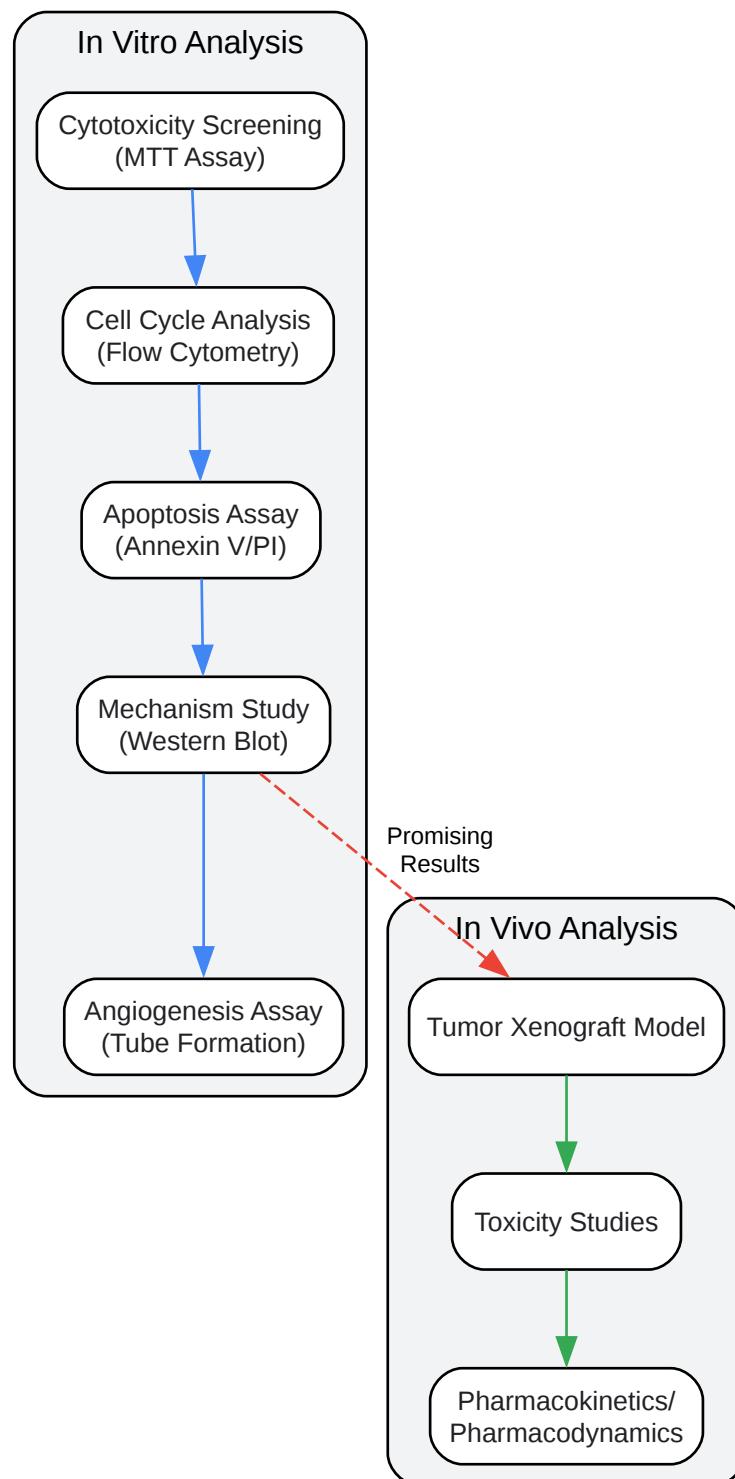
- Inhibition of T-Lymphocyte Activation: PAB dose-dependently suppresses the proliferation of human T-lymphocytes and the production of interleukin-2 (IL-2).[20]
- NF- κ B Pathway Inhibition: A key mechanism is the inhibition of the NF- κ B signaling pathway. PAB prevents the phosphorylation and degradation of I κ B α , which in turn blocks the nuclear translocation of the NF- κ B p65 subunit.[1][20]
- p38 MAPK Pathway Inhibition: PAB also suppresses the phosphorylation of p38 in the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical cascade in the inflammatory response.[1][20]

[Click to download full resolution via product page](#)

PAB's inhibition of key inflammatory signaling pathways.

Antifungal Activity

Consistent with its traditional use, PAB is a potent antifungal agent, particularly against *Candida albicans* and *Aspergillus fumigatus*.[\[21\]](#) It shows synergistic activity with conventional antifungal drugs like fluconazole, especially against resistant strains.


Mechanism of Action:

- Cell Integrity Disruption: PAB can destroy the integrity of fungal cells, causing deformation, swelling, and membrane perforation.[\[22\]](#)
- Inhibition of Biofilm Formation: It effectively inhibits the formation of fungal biofilms, which are a major cause of drug resistance.[\[21\]](#)[\[22\]](#)
- Targeting Glucan Synthesis: Molecular docking studies suggest PAB binds strongly to Rho1, a key enzyme involved in the synthesis of (1,3)- β -d-glucan, a critical component of the fungal cell wall.[\[21\]](#)

Experimental Protocols

The following sections outline generalized protocols for key assays used to characterize the biological activity of Pseudolaric Acid B. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pseudolaric Acid B | C₂₃H₂₈O₈ | CID 6475943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Total synthesis of (-)-pseudolaric acid B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric Acid B | Ferroptosis | HBV | p38 MAPK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pseudolaric acids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Inhibition of HUVEC tube formation via suppression of NF_κB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [Chemical structure and properties of Pseudolaric Acid B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15140239#chemical-structure-and-properties-of-pseudolaric-acid-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com